molecular formula C11H21NO2 B2831195 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol CAS No. 1394684-38-8

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol

Cat. No.: B2831195
CAS No.: 1394684-38-8
M. Wt: 199.294
InChI Key: PVSLVVNIAKTOEA-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a morpholine substituent methylated at the 2- and 6-positions. The compound’s structure combines a strained cyclobutanol ring with a substituted morpholine moiety, a six-membered oxygen- and nitrogen-containing heterocycle. This combination confers unique physicochemical properties, such as moderate polarity from the morpholine oxygen atoms and steric hindrance from the methyl groups.

Properties

IUPAC Name

1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-12(7-10(2)14-9)8-11(13)4-3-5-11/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLVVNIAKTOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,6-dimethylmorpholine in the presence of a suitable reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alkanes, alcohols

    Substitution Products: Halides, esters

Scientific Research Applications

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two structurally related analogs:

Compound Name Molecular Formula Key Structural Features Predicted LogP Predicted Solubility Hypothetical Biological Relevance
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol (Target) C₁₁H₂₁NO₂ Cyclobutanol core, 2,6-dimethylmorpholine substituent ~1.2 Moderate (aqueous) Enhanced solubility for CNS-targeting agents
trans-3-[(2,6-Dimethylpyrimidin-4-yl)(methyl)amino]cyclobutan-1-ol C₁₂H₁₈N₄O Cyclobutanol core, pyrimidine ring with methyl groups, methylamino linker ~1.8 Low (organic solvents) Kinase inhibition (aromatic binding motifs)
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene C₁₁H₁₅FNS Fluorobenzene core, sulfanyl-alkylamine chain ~2.5 Low (lipophilic) Antimicrobial or enzyme inhibition (sulfur)
Key Observations :

Cyclobutanol Core: All three compounds share a strained cyclobutanol ring, which may influence conformational rigidity and metabolic stability.

Heterocyclic Substituents: The target compound’s morpholine group provides two oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the pyrimidine analog’s nitrogen-rich aromatic system . The sulfanyl-fluorobenzene analog () lacks a heterocycle but incorporates fluorine and sulfur, which may improve membrane permeability or thiol-mediated reactivity .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :
    • The target compound’s morpholine oxygen atoms lower its LogP (predicted ~1.2) compared to the pyrimidine analog (~1.8), suggesting better aqueous solubility.
    • The sulfanyl-fluorobenzene analog’s higher LogP (~2.5) aligns with its lipophilic fluorine and sulfur groups, favoring blood-brain barrier penetration .
  • Metabolic Stability :
    • Morpholine derivatives are generally resistant to oxidative metabolism due to their saturated ring, whereas pyrimidines may undergo aromatic hydroxylation.

Biological Activity

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol, commonly referred to as DMCM, is a compound with significant potential in various biological applications. Its unique cyclobutanol structure combined with a 2,6-dimethylmorpholine moiety provides distinct chemical properties that influence its biological activity. This article aims to explore the biological activity of DMCM, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of DMCM is C11H21NO2C_{11}H_{21}NO_2, and it features a cyclobutanol core structure. The presence of the dimethylmorpholine group enhances its solubility and interaction with biological targets.

PropertyValue
Molecular Weight199.29 g/mol
IUPAC Name1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol
CAS Number1394684-38-8

DMCM's mechanism of action is primarily linked to its interaction with various biological receptors and enzymes. It has been shown to act as a ligand for specific receptors, potentially modulating their activity and influencing biochemical pathways. Further studies are needed to elucidate the exact molecular interactions involved.

Pharmacological Effects

Research indicates that DMCM exhibits a range of pharmacological effects:

  • Anticancer Activity : DMCM has been investigated for its potential in cancer therapy. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's growth inhibitory values (GI50) suggest strong cytotoxic effects, surpassing standard chemotherapeutic agents in some cases .
  • Neuroprotective Properties : Preliminary studies suggest that DMCM may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its interaction with neuronal receptors could help mitigate oxidative stress and inflammation in neural tissues.
  • Antimicrobial Activity : Some studies have indicated that DMCM may exhibit antimicrobial properties against certain bacterial strains, although further investigation is required to confirm these findings and determine the mechanisms involved.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of DMCM against MCF-7 and HeLa cell lines. The results indicated that DMCM had a GI50 value of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells, showcasing its potent anticancer properties compared to established chemotherapeutics . The study also utilized molecular docking simulations to predict interactions between DMCM and key proteins involved in cancer progression.

Case Study 2: Neuroprotection

In a neuroprotective study, DMCM was tested for its ability to reduce neuronal apoptosis induced by oxidative stress. The compound demonstrated significant protective effects in neuronal cultures exposed to hydrogen peroxide, suggesting its potential use in therapies for conditions like Alzheimer's disease.

In Vitro Studies

Numerous in vitro studies have been conducted to assess the biological activity of DMCM:

Study FocusFindings
Anticancer ActivityStrong inhibition of MCF-7 (GI50 = 3.18 µM) and HeLa cells (GI50 = 8.12 µM) .
Neuroprotective EffectsReduced apoptosis in neuronal cultures under oxidative stress conditions.

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